3-(Chlorodimethylsilyl)propyl methacrylate
CAS No.: 24636-31-5
Cat. No.: VC3709493
Molecular Formula: C9H17ClO2Si
Molecular Weight: 220.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24636-31-5 |
|---|---|
| Molecular Formula | C9H17ClO2Si |
| Molecular Weight | 220.77 g/mol |
| IUPAC Name | propyl 3-[chloro(dimethyl)silyl]-2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C9H17ClO2Si/c1-5-6-12-9(11)8(2)7-13(3,4)10/h7H,5-6H2,1-4H3 |
| Standard InChI Key | JUEDPYHIMMBEHC-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C(=C[Si](C)(C)Cl)C |
| Canonical SMILES | CCCOC(=O)C(=C[Si](C)(C)Cl)C |
Introduction
Physical and Chemical Properties
3-(Chlorodimethylsilyl)propyl methacrylate, with CAS number 24636-31-5, is a silicon-containing methacrylate ester with distinct physical and chemical characteristics that make it suitable for specialized applications in material science and polymer chemistry.
Basic Properties
The compound possesses a molecular structure that combines the reactivity of methacrylate functionality with the bonding capabilities of chlorosilane groups. Its physical and chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 24636-31-5 |
| Molecular Formula | C₉H₁₇ClO₂Si |
| Molecular Weight | 220.77 g/mol |
| Density | 1.0±0.1 g/cm³ |
| Boiling Point | 261.3±23.0 °C at 760 mmHg |
| Flash Point | 111.8±22.6 °C |
| Physical State | Liquid |
| GHS Pictogram | GHS05 (Corrosive) |
| Signal Word | Danger |
The compound features a chlorodimethylsilyl group attached to a propyl chain, which is further connected to a methacrylate ester moiety. This structural arrangement provides the molecule with dual functionality - the reactive chlorosilane end and the polymerizable methacrylate group .
Applications and Uses
The unique structure and reactivity of 3-(Chlorodimethylsilyl)propyl methacrylate make it valuable across diverse applications in research and industry. Its ability to form strong covalent bonds with substrates while also participating in polymerization reactions through its methacrylate group enables the development of specialized materials with enhanced properties.
Adhesives and Sealants
In the adhesives and sealants industry, 3-(Chlorodimethylsilyl)propyl methacrylate functions as an adhesion promoter and crosslinking agent. The compound enhances the adhesion properties of various materials, making it particularly valuable in applications requiring strong bonds between dissimilar substrates. The chlorosilyl group readily forms covalent bonds with hydroxyl-containing surfaces (such as glass, metals, and ceramics), while the methacrylate end can be incorporated into polymer networks. This dual functionality significantly improves the durability and environmental resistance of adhesive formulations used in construction and automotive industries .
Protective Coatings
The compound serves as a key ingredient in the development of protective coatings with superior resistance to chemicals and environmental factors. When incorporated into coating formulations, it creates chemical bridges between the coating polymer and the substrate, enhancing adhesion and durability. This improved bonding is crucial for maintaining the integrity of surfaces in harsh industrial environments. Coatings containing this compound exhibit excellent resistance to weathering, chemicals, and physical abrasion, extending the service life of the protected materials .
Polymer Synthesis
Researchers utilize 3-(Chlorodimethylsilyl)propyl methacrylate in the synthesis of advanced polymers with tailored properties. The compound can function as:
-
A crosslinking agent in polymer networks
-
A functional monomer in copolymerization reactions
-
A surface-reactive agent for creating polymer-substrate interfaces
These applications enable the development of specialized materials with precisely controlled mechanical, thermal, and chemical properties. The resulting polymers find applications in electronics, medical devices, and other high-performance applications requiring custom-designed material characteristics .
Surface Modification
One of the most significant applications of this compound is in surface modification processes. The chlorosilyl group readily reacts with hydroxyl groups present on various substrates, creating strong Si-O-substrate bonds. This reaction pathway allows for the permanent modification of surfaces with methacrylate functionality, which can then participate in subsequent polymer grafting reactions. This approach is particularly valuable in fields such as:
-
Microelectronics for creating insulating or conductive polymer layers
-
Biomedical devices for improving biocompatibility or adding specific functionalities
-
Optical materials for controlling surface properties like reflectivity or hydrophobicity
Composite Materials
In composite material development, 3-(Chlorodimethylsilyl)propyl methacrylate functions as a coupling agent between inorganic fillers and organic polymer matrices. By forming chemical bonds with both components, it significantly enhances the mechanical strength and thermal stability of the resulting composites. This improvement in interfacial adhesion is particularly valuable in aerospace and automotive applications, where high-performance composite materials must withstand extreme conditions while maintaining structural integrity .
Synthesis and Preparation
While the search results don't provide a direct synthesis route for 3-(Chlorodimethylsilyl)propyl methacrylate specifically, we can infer some information about its preparation and relate it to similar compounds.
General Synthesis Considerations
The synthesis of 3-(Chlorodimethylsilyl)propyl methacrylate likely involves the reaction between a chlorodimethylsilyl-containing alkyl halide and methacrylic acid or its derivatives. The process would typically require careful control of reaction conditions to prevent premature polymerization of the methacrylate group. Similar silicon-containing methacrylates are often synthesized through esterification reactions between hydroxyl-terminated silanes and methacryloyl chloride or methacrylic anhydride.
Commercial preparations of this compound include stabilization with butylated hydroxytoluene (BHT) to prevent degradation and spontaneous polymerization during storage and handling. This stabilization is critical for maintaining the compound's shelf life and ensuring consistent performance in applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume